Film Refractive Index: Achieving Stoichiometric Silicon Nitride vs. BDMADMS
In a direct head-to-head comparison using organometallic chemical vapor deposition (OMCVD) with surface-wave plasma-generated atomic nitrogen, (N,N-Dimethylamino)triethylsilane (TES) produced silicon nitride films with a refractive index of 1.81, whereas films deposited using bis(dimethylamino)dimethylsilane (BDMADMS) exhibited a significantly lower refractive index of 1.71 [1]. X-ray photoelectron spectroscopy (XPS) analysis confirmed that the TES-based film composition coincided with stoichiometric thermal silicon nitride, indicating a purer, more desirable dielectric film [1].
| Evidence Dimension | Refractive index of deposited SiNx film |
|---|---|
| Target Compound Data | 1.81 |
| Comparator Or Baseline | bis(dimethylamino)dimethylsilane (BDMADMS) : 1.71 |
| Quantified Difference | Absolute difference of 0.10; higher refractive index indicates denser, more stoichiometric film |
| Conditions | OMCVD with surface-wave plasma-generated atomic nitrogen; XPS analysis for composition |
Why This Matters
A higher refractive index closer to stoichiometric Si3N4 (~2.0) indicates superior film quality for optical and electronic applications, making (N,N-Dimethylamino)triethylsilane a preferred precursor for high-performance silicon nitride layers.
- [1] Okada, H., et al. (2014). Organometallic chemical vapor deposition of silicon nitride films enhanced by atomic nitrogen generated from surface-wave plasma. AIP Conference Proceedings, 1585(1), 22266052. DOI: 10.1063/1.4866620 View Source
